Antiproliferative Selectivity Index (SI) in Melanoma vs. Keratinocyte Cells: Parent Hydrazide vs. Methyl-Substituted Hydrazones
In a head-to-head comparison within the same study, the parent N-pyrrolylcarbohydrazide (compound 1, directly corresponding to 1H-pyrrole-3-carbohydrazide) exhibited an antiproliferative selectivity index (SI) of 1.41 in SH-4 melanoma cells (IC50 = 6.86 ± 0.6 μM) versus HaCaT keratinocytes (IC50 = 9.64 ± 0.58 μM). By contrast, the 2,4-dimethyl-substituted hydrazone derivative 1C achieved a markedly higher SI of 3.83 (IC50 = 44.63 ± 3.51 μM in SH-4), and 1B (also dimethyl-substituted) showed SI = 2.11. The parent compound's lower SI indicates broader cytotoxicity across both tumor and non-tumor cells, a profile that may be preferable for non-selective cytotoxic payloads, whereas the dimethyl derivatives offer greater tumor selectivity [1]. This differential selectivity profile is critical for procurement decisions: if the goal is a payload with potent but non-selective antiproliferative activity, the parent compound is the appropriate choice; if tumor selectivity is paramount, a dimethyl-hydrazone derivative should be prioritized instead.
| Evidence Dimension | Antiproliferative selectivity (SI) in SH-4 melanoma vs. HaCaT keratinocytes |
|---|---|
| Target Compound Data | SI = 1.41; IC50 (SH-4) = 6.86 ± 0.6 μM; IC50 (HaCaT) = 9.64 ± 0.58 μM |
| Comparator Or Baseline | 2,4-Dimethyl-hydrazone derivative 1C: SI = 3.83; IC50 (SH-4) = 44.63 ± 3.51 μM; Derivative 1B: SI = 2.11 |
| Quantified Difference | Parent compound SI is 2.7-fold lower than derivative 1C (1.41 vs. 3.83); parent compound IC50 in SH-4 is 6.5-fold more potent than 1C (6.86 vs. 44.63 μM) |
| Conditions | MTT assay, 48 h incubation, SH-4 human melanoma cells and HaCaT human keratinocytes; Cisplatin used as positive control (SI = 0.38) |
Why This Matters
The parent compound's 6.5-fold greater potency but lower selectivity versus dimethyl derivatives provides a clear decision node: procurement for cytotoxic payload development favors the parent compound, while tumor-selective lead optimization requires dimethyl-substituted hydrazones.
- [1] Vladimirova, S.; Hristova, R.; Iliev, I. Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules 2024, 29, 5499. DOI: 10.3390/molecules29235499 View Source
